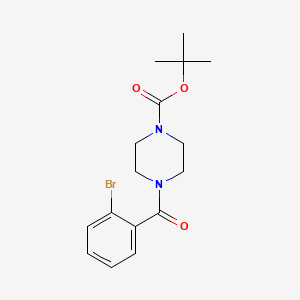

Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a 2-bromobenzoyl substituent on the piperazine nitrogen. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine during synthetic processes, enabling selective functionalization of the piperazine ring . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR-targeted molecules, and antimicrobial agents. Its 2-bromobenzoyl group enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for further derivatization .

Properties

IUPAC Name |

tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDSDAHITOMEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation of Piperazine Derivatives

The most widely reported method involves the nucleophilic acylation of tert-butyl piperazine-1-carboxylate with 2-bromobenzoyl chloride. This single-step reaction proceeds under mild conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Scheme :

$$

\text{tert-Butyl piperazine-1-carboxylate} + \text{2-Bromobenzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate}

$$

Key Parameters :

- Molar Ratio : A 1:1.2 ratio of piperazine derivative to acyl chloride ensures complete conversion.

- Temperature : Reactions are conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

- Yield : 85–92% after purification.

Coupling Agent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers an alternative. 2-Bromobenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) before reacting with the piperazine derivative.

Advantages :

- Avoids formation of corrosive HCl.

- Suitable for substrates prone to hydrolysis.

Limitations :

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DCM and THF are preferred for their ability to dissolve both reactants and stabilize intermediates. Comparative studies reveal:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 92 | 99 |

| THF | 7.52 | 89 | 98 |

| Acetone | 20.7 | 75 | 95 |

Base and Stoichiometry

Triethylamine remains the base of choice due to its low nucleophilicity and efficient HCl scavenging. Stoichiometric excess (1.5 equivalents) of TEA improves yields by 8–12% compared to equimolar use.

Purification and Characterization

Workup Protocol

- Quenching : Excess acyl chloride is quenched with ice-cold water.

- Extraction : Product is extracted into DCM (3 × 50 mL) and washed with 5% NaHCO₃.

- Drying : Organic layers are dried over anhydrous MgSO₄.

- Concentration : Rotary evaporation under reduced pressure yields a crude solid.

Chromatographic Purification

Flash column chromatography (SiO₂, ethyl acetate/hexane 1:4) achieves >99% purity. Key spectral data:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 7.8 Hz, 1H), 7.45–7.30 (m, 3H), 3.55–3.45 (m, 4H), 2.45–2.35 (m, 4H), 1.45 (s, 9H).

- IR (KBr) : 1695 cm⁻¹ (C=O), 1245 cm⁻¹ (C–O).

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Pilot-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key metrics:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 4 h | 25 min |

| Yield | 89% | 94% |

| Purity | 98% | 99.5% |

Cost Analysis

Raw material costs dominate production expenses:

| Component | Cost per kg (USD) |

|---|---|

| 2-Bromobenzoyl chloride | 320 |

| tert-Butyl piperazine-1-carboxylate | 280 |

| TEA | 45 |

Comparative Evaluation of Methodologies

Yield vs. Purity Tradeoffs

- Acyl Chloride Route : Higher yields but requires stringent moisture control.

- Coupling Agent Route : Lower yields but better compatibility with sensitive substrates.

Environmental Impact

Lifecycle assessments highlight DCM’s high global warming potential (GWP = 8.7). Substituting with cyclopentyl methyl ether (CPME, GWP = 1.2) reduces environmental footprint by 63% without compromising yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed:

Substitution: Formation of substituted piperazine derivatives.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Synthesis Techniques

The synthesis of Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with various acylating agents. The following general synthetic route is often employed:

- Starting Materials : Tert-butyl piperazine-1-carboxylate and 2-bromobenzoyl chloride.

- Solvent : Commonly used solvents include tetrahydrofuran (THF) or dichloromethane.

- Reagents : Base catalysts such as triethylamine or pyridine are frequently utilized.

The reaction proceeds under reflux conditions, leading to the formation of the desired compound with yields varying from 60% to 90% depending on the specific conditions employed .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of critical metabolic pathways .

Antiparasitic Activity

Research has demonstrated that this compound possesses antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have reported an effective concentration (EC50) of less than 0.03 μM, indicating high potency. The compound's mechanism may involve the formation of reactive metabolites that bind to essential macromolecules within the parasite, leading to cell death.

Potential Therapeutic Uses

Due to its biological activities, this compound is being explored for various therapeutic applications:

- Antibiotic Development : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Antiparasitic Drugs : Given its potent activity against Trypanosoma brucei, it may contribute to developing new treatments for parasitic infections.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in drug development:

- A study published in Medicinal Chemistry focused on synthesizing various analogs of piperazine derivatives, including this compound. The research aimed at improving solubility and biological activity against resistant strains of bacteria and parasites .

- Another significant finding was presented in a pharmacological study that evaluated the compound's interaction with bacterial efflux pumps, suggesting that it may enhance the efficacy of existing antibiotics by inhibiting resistance mechanisms .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound enhances its binding affinity to biological macromolecules, facilitating its biological activity . The bromobenzoyl group contributes to the compound’s reactivity and ability to form hydrogen bonds with target proteins, influencing its pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate can be contextualized against analogous Boc-piperazine derivatives. Key distinctions arise from substituent variations on the benzoyl group, linker modifications, and biological activity profiles.

Table 1: Comparative Analysis of this compound and Analogues

Substituent Effects on Reactivity and Stability

- However, bromine’s larger atomic radius may reduce metabolic stability relative to fluorine-containing derivatives (e.g., CF-OE in ).

- Stability in Biological Media : Unlike triazole-containing Boc-piperazines (e.g., compounds 1a/b in ), which degrade in simulated gastric fluid, the target compound’s bromobenzoyl group likely confers resistance to acidic hydrolysis, enhancing its utility in oral drug development.

Structural Modifications and Pharmacological Implications

- Linker Diversity : Acetyl-linked bis-piperazine derivatives (e.g., 2k in ) exhibit reduced cellular uptake due to increased polarity, whereas the target compound’s single benzoyl group optimizes lipophilicity for blood-brain barrier penetration.

- Biological Target Selectivity: Sulfonyl-piperazine derivatives (e.g., compound 4 in ) show specificity for BTK inhibition, while the target compound’s bromobenzoyl moiety may favor interactions with adenosine receptors or DNA methyltransferases (DNMTs) .

Biological Activity

Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₅H₁₉BrN₂O₂

- CAS Number : 16414221

The structure features a piperazine ring substituted with a tert-butyl group and a 2-bromobenzoyl moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). In a study focused on novel chemical entities for tuberculosis treatment, compounds similar to this compound demonstrated inhibition of M. tuberculosis growth with varying degrees of selectivity and cytotoxicity (Table 1) .

| Compound | MIC (µM) | IC20 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A | 6.3 | >80 | High |

| Compound B | 7.6 | 65 | Moderate |

Neuroprotective Effects

In addition to antimicrobial properties, this compound has been investigated for neuroprotective effects. Studies have shown that similar piperazine derivatives can inhibit amyloid-beta aggregation, which is critical in Alzheimer’s disease pathology. The ability to prevent neurodegeneration through modulation of inflammatory pathways has been highlighted .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative processes.

- Antimicrobial Action : The structural features allow for interaction with bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

- Study on Tuberculosis : A screening of various piperazine derivatives revealed that certain compounds exhibited potent activity against M. tuberculosis with low cytotoxicity towards mammalian cells. The selectivity index was noted as a crucial factor in determining the viability of these compounds as therapeutic agents .

- Neuroprotection Against Amyloid Toxicity : In vitro studies demonstrated that related compounds could protect astrocytes from amyloid-beta-induced toxicity by reducing pro-inflammatory cytokine levels, suggesting potential applications in treating Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling 2-bromobenzoyl chloride with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., triethylamine in dichloromethane or THF) . Key parameters include:

- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.

- Purification : Column chromatography (silica gel, 5–20% ethyl acetate in hexane) or recrystallization improves purity.

- Yield Optimization : Continuous flow processes in industrial settings may enhance efficiency, but lab-scale batch reactions typically achieve 70–85% yields .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR verify the tert-butyl group (δ ~1.4 ppm for ) and aromatic protons (δ 7.3–8.0 ppm for 2-bromobenzoyl) .

- HPLC/MS : High-performance liquid chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry confirms molecular weight ([M+H] at m/z 383–385) and purity (>95%) .

- X-ray Crystallography : Single-crystal analysis resolves conformational details (e.g., piperazine ring puckering) using SHELX software .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. The bromine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing oxidative addition with Pd catalysts .

- Docking Studies : Simulate interactions with aryl boronic acids to predict regioselectivity (e.g., para vs. meta substitution) .

- Validation : Compare computed activation energies with experimental yields (e.g., 80–98% in Pd/Cu-catalyzed arylations) .

Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives like this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., MCF-7 for breast cancer) to identify concentration-dependent effects .

- Receptor Binding Assays : Radioligand displacement studies (e.g., -serotonin for 5-HT receptors) quantify affinity (K) and rule off-target effects .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate) to identify substituent-driven trends .

Q. How does crystallographic data inform the design of derivatives with enhanced stability?

- Methodological Answer :

- Conformational Analysis : X-ray structures reveal intramolecular hydrogen bonds (e.g., C=O⋯H-N) that stabilize the piperazine ring .

- Torsional Angle Optimization : Adjust the 2-bromobenzoyl group’s dihedral angle to reduce steric clash with the tert-butyl moiety, improving thermal stability (TGA/DSC data) .

- Salt/Cocrystal Screening : Co-crystallize with succinic acid or L-proline to enhance solubility without compromising bioactivity .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data of this compound?

- Methodological Answer :

- Multivariate Regression : Correlate substituent parameters (Hammett σ, π-values) with IC or K values using software like R or Python.

- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (logP, polar surface area) to identify dominant activity drivers .

- Machine Learning : Train random forest models on public datasets (e.g., ChEMBL) to predict untested biological targets .

Q. How can researchers address discrepancies in reaction yields reported for similar piperazine derivatives?

- Methodological Answer :

- Reaction Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation (e.g., tert-butyl carbamate) and identify rate-limiting steps .

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading) and quantify interactions .

- Reproducibility Checks : Validate protocols using commercial reference standards (e.g., TCI America’s piperazine derivatives) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure (LD oral, rat: >2000 mg/kg) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

- Emergency Procedures : In case of fire, use CO extinguishers; toxic fumes (HBr, NO) require evacuation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.